molecular formula C10H13NO2 B090752 Methyl 3-(dimethylamino)benzoate CAS No. 16518-64-2

Methyl 3-(dimethylamino)benzoate

Cat. No.: B090752
CAS No.: 16518-64-2
M. Wt: 179.22 g/mol
InChI Key: CABFTHPIDKWPNQ-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)benzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid where the carboxyl group is esterified with methanol and the aromatic ring is substituted with a dimethylamino group at the meta position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(dimethylamino)benzoate can be synthesized through the esterification of 3-(dimethylamino)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)benzoate: Similar structure but with the dimethylamino group at the para position.

    Ethyl 3-(dimethylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(diethylamino)benzoate: Similar structure but with a diethylamino group instead of a dimethylamino group.

Uniqueness

Methyl 3-(dimethylamino)benzoate is unique due to the specific positioning of the dimethylamino group at the meta position, which influences its chemical reactivity and interactions compared to its para or ortho counterparts. This positioning can affect the compound’s electronic properties and steric hindrance, leading to different reaction outcomes and applications.

Properties

IUPAC Name

methyl 3-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-6-4-5-8(7-9)10(12)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABFTHPIDKWPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394449
Record name methyl 3-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16518-64-2
Record name methyl 3-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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